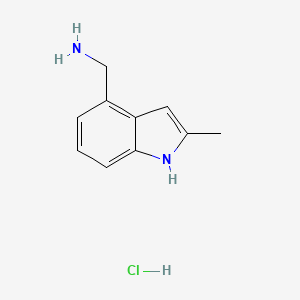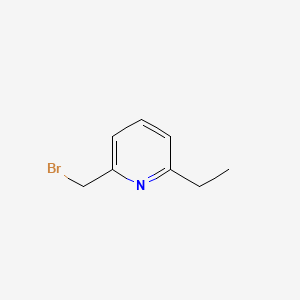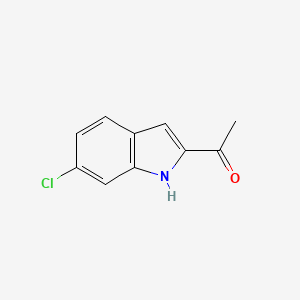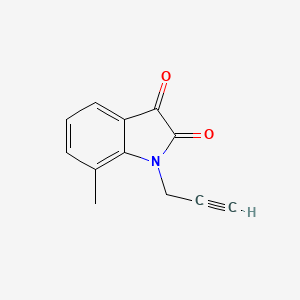
3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes both an amino group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,6-dimethyl-3,5-diaminopyridine with an appropriate ketone under acidic conditions can yield the desired compound. The reaction typically requires heating and may involve the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- 3-Amino-1,5-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
3-Amino-1,6-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to the specific positioning of its amino and ketone groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
3-amino-1,6-dimethyl-7,8-dihydro-5H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-12-4-3-9-7(6-12)5-8(11)10(14)13(9)2/h5H,3-4,6,11H2,1-2H3 |
Clave InChI |
ORNOACCELAEWQN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=C(C(=O)N2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)



![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
![2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine](/img/structure/B15069838.png)
![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)

![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)
![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
